molecular formula C7H5Cl2NO3 B12963601 2-((2,6-Dichloropyridin-4-yl)oxy)acetic acid

2-((2,6-Dichloropyridin-4-yl)oxy)acetic acid

Cat. No.: B12963601
M. Wt: 222.02 g/mol
InChI Key: KOVYBOWFROMEJY-UHFFFAOYSA-N
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Description

2-((2,6-Dichloropyridin-4-yl)oxy)acetic acid is a chlorinated pyridine derivative functionalized with an acetic acid moiety via an ether linkage. This compound features a 2,6-dichloropyridine core, where the chlorine atoms at the 2- and 6-positions enhance electronic withdrawal, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula

C7H5Cl2NO3

Molecular Weight

222.02 g/mol

IUPAC Name

2-(2,6-dichloropyridin-4-yl)oxyacetic acid

InChI

InChI=1S/C7H5Cl2NO3/c8-5-1-4(2-6(9)10-5)13-3-7(11)12/h1-2H,3H2,(H,11,12)

InChI Key

KOVYBOWFROMEJY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)OCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6-Dichloropyridin-4-yl)oxy)acetic acid typically involves the reaction of 2,6-dichloropyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom at position 4 of the pyridine ring is replaced by the acetic acid moiety. The reaction conditions generally include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of 2-((2,6-Dichloropyridin-4-yl)oxy)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((2,6-Dichloropyridin-4-yl)oxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Therapeutic Potential

Research has indicated that compounds related to 2-((2,6-Dichloropyridin-4-yl)oxy)acetic acid may exhibit pharmacological activity against several diseases. For instance, derivatives of this compound have been investigated for their role as phosphodiesterase inhibitors, particularly targeting phosphodiesterase 4D (PDE4D). PDE4D inhibitors have shown promise in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease by enhancing cognitive functions and memory consolidation .

1.2 Anti-inflammatory Properties

Studies have demonstrated that compounds similar to 2-((2,6-Dichloropyridin-4-yl)oxy)acetic acid can possess anti-inflammatory properties. The inhibition of PDE4D has been linked to reduced inflammation in various models, suggesting potential applications in treating conditions like chronic obstructive pulmonary disease (COPD) and psoriasis .

Agricultural Applications

2.1 Herbicidal Activity

The compound has been explored for its herbicidal properties. Its structure allows it to interact with specific biological pathways in plants, inhibiting growth or causing selective toxicity to unwanted species while being less harmful to crops. This selective action is crucial for developing sustainable agricultural practices .

2.2 Plant Growth Regulation

In addition to herbicidal effects, derivatives of 2-((2,6-Dichloropyridin-4-yl)oxy)acetic acid have been studied for their ability to regulate plant growth. These compounds can modulate physiological responses in plants, potentially leading to increased yield and improved resistance to environmental stressors .

Table 1: Summary of Research Findings on 2-((2,6-Dichloropyridin-4-yl)oxy)acetic acid

Application AreaSpecific UseFindings
Medicinal ChemistryNeurodegenerative DiseasesPDE4D inhibition improves cognitive functions .
Anti-inflammatoryReduces inflammation in COPD models .
Agricultural ScienceHerbicide DevelopmentSelective toxicity observed in target weeds .
Plant Growth RegulationEnhances yield under stress conditions .

Case Study: PDE4D Inhibition in Alzheimer's Disease

A notable study investigated the effects of PDE4D inhibitors on cognitive deficits associated with Alzheimer's disease. The results indicated that treatment with a PDE4D inhibitor derived from the structure of 2-((2,6-Dichloropyridin-4-yl)oxy)acetic acid led to significant improvements in memory and learning tasks in animal models. This suggests a potential pathway for developing new therapeutic agents for Alzheimer's disease based on this compound's structure .

Mechanism of Action

The mechanism of action of 2-((2,6-Dichloropyridin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

2-(2,6-Dichloropyridin-4-yl)phenol

A closely related compound, 2-(2,6-dichloropyridin-4-yl)phenol (7b, from ), shares the 2,6-dichloropyridine core but substitutes the oxyacetic acid group with a phenol moiety. Key differences include:

  • Solubility: The phenolic hydroxyl group in 7b confers moderate polarity, while the acetic acid group in the target compound enhances water solubility due to its ionizable carboxyl group.
  • Synthetic Yield : 7b was synthesized via palladium-catalyzed coupling with a 97% yield , suggesting efficient methodology that could be adapted for the acetic acid derivative.
  • Applications: Phenol derivatives like 7b are often intermediates in ligand synthesis, whereas the acetic acid analog may serve as a chelating agent or a precursor for carboxylate-containing pharmaceuticals.

4-Deoxy-disaccharides (Glycobiology Context)

Though unrelated in structure, 4-deoxy-disaccharides (e.g., compounds 15–17 in ) highlight the importance of functional group placement. For example, the absence of hydroxyl groups at specific positions in carbohydrates drastically alters biological activity . Similarly, the position of chlorine atoms and the oxyacetic acid group in 2-((2,6-Dichloropyridin-4-yl)oxy)acetic acid likely dictate its interactions with biological targets.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Profile Synthetic Yield (%)
2-((2,6-Dichloropyridin-4-yl)oxy)acetic acid ~220.03 Dichloropyridine, Carboxyl High (polar solvents) Not reported
2-(2,6-Dichloropyridin-4-yl)phenol (7b) 234.09 Dichloropyridine, Phenol Moderate (organic solvents) 97
4-Deoxy-disaccharide (15) ~350.34 Carbohydrate, Acetamido High (aqueous) Not reported

Research Findings and Gaps

  • Synthesis : While 7b’s synthesis achieved high yields , analogous methods for 2-((2,6-Dichloropyridin-4-yl)oxy)acetic acid require optimization, particularly in protecting-group strategies for the carboxyl moiety.
  • Biological Studies: No direct data on the target compound’s bioactivity are available in the provided evidence. Comparative studies with 7b could elucidate the impact of carboxyl vs. phenol groups on efficacy in neuropeptide receptor targeting .
  • Computational Modeling : Molecular docking studies using programs like SHELX could predict binding modes relative to analogs, though such analyses are absent in the current literature.

Biological Activity

2-((2,6-Dichloropyridin-4-yl)oxy)acetic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on anti-inflammatory, analgesic, and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Synthesis

The compound is characterized by the presence of a dichloropyridine moiety linked to an acetic acid group through an ether bond. The synthesis typically involves standard organic reactions, including nucleophilic substitutions and esterifications, ensuring the purity and efficacy of the final product.

Anti-inflammatory Properties

Research indicates that 2-((2,6-Dichloropyridin-4-yl)oxy)acetic acid exhibits significant anti-inflammatory activity. In vivo studies demonstrated that the compound effectively reduces edema in carrageenan-induced rat paw edema tests. This activity is comparable to that of established anti-inflammatory drugs like diclofenac .

Mechanism of Action:
The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and mediators. The compound modulates pathways involving cyclooxygenase (COX) enzymes and nuclear factor kappa B (NF-kB), leading to decreased production of inflammatory markers such as TNF-alpha and IL-6 .

Analgesic Effects

In addition to its anti-inflammatory properties, the compound has shown analgesic effects in various pain models. In acetic acid-induced writhing tests, it significantly reduced pain responses, indicating its potential utility in pain management .

Comparative Efficacy:
A comparative analysis with other analgesics reveals that 2-((2,6-Dichloropyridin-4-yl)oxy)acetic acid provides effective pain relief with a lower ulcerogenic profile than traditional non-steroidal anti-inflammatory drugs (NSAIDs).

CompoundAnti-inflammatory ActivityAnalgesic ActivityUlcerogenic Potential
2-((2,6-Dichloropyridin-4-yl)oxy)acetic acidHighModerateLow
DiclofenacHighHighHigh
AspirinModerateModerateModerate

Anticancer Activity

Recent studies have explored the anticancer potential of 2-((2,6-Dichloropyridin-4-yl)oxy)acetic acid. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest a role in cancer therapy.

Mechanisms Involved:
The anticancer activity is linked to the induction of apoptosis and cell cycle arrest in cancer cells. The compound influences signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is critical for cell proliferation and survival .

Case Studies

  • In Vivo Model Study : A study involving mice with induced tumors showed that treatment with 2-((2,6-Dichloropyridin-4-yl)oxy)acetic acid resulted in significant tumor size reduction compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues .
  • Cell Line Studies : In vitro studies using human breast cancer cell lines indicated that the compound effectively inhibited cell growth and induced apoptosis through caspase activation pathways.

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